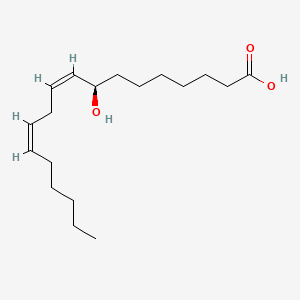
Laetisaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Laetisaric acid is a C18, straight-chain, hydroxy fatty acid composed of linoleic acid having an (R)-hydroxy group at the 8-position. It is a long-chain fatty acid, a straight-chain fatty acid and a hydroxy polyunsaturated fatty acid. It derives from a linoleic acid.
Wissenschaftliche Forschungsanwendungen
Allelopathic Agent in Soil Fungi
Laetisaric acid, a hydroxy fatty acid, was isolated from the soil-dwelling basidiomycete fungus Laetisaria arvalis. This compound acts as an allelopathic agent, inducing rapid hyphal lysis in several phytopathogenic fungi (Bowers et al., 1986).
Biotechnological Production of Lactic Acid
While not directly related to laetisaric acid, research in biotechnological production of lactic acid (LA) from renewable resources like biomass is significant. LA is a key chemical in various industries, produced via microorganism fermentation, with ongoing improvements in yield and purity (Okano et al., 2009).
Sustainable Production of Lactic Acid Polymers
LA is also pivotal in producing biodegradable LA polymers, used in high-end applications and potentially in broader applications with reduced production costs. Advances in technology, integration with precision agriculture, and novel pretreatments for lignocellulosic feedstocks are crucial for enhancing the sustainability and competitiveness of LA production (Djukić‐Vuković et al., 2019).
Visualization of Root Colonization by Edaphic Organisms
Laser ablation tomography (LAT) serves as a tool to investigate interactions between roots and edaphic organisms, such as fungi, nematodes, and bacteria. LAT allows for rapid, three-dimensional analysis of root anatomy, providing insights into associations with edaphic organisms and their effects on crop productivity (Strock et al., 2019).
Antioxidant and Anti-inflammatory Role of Lipoic Acid
Lipoic acid (LA), a multifunctional antioxidant, plays a significant role in various physiological and pathological conditions. It enhances insulin sensitivity in type 2 diabetes and shows potential in treating multiple sclerosis. LA's antioxidant and anti-inflammatory properties are explored in several clinical and animal models, highlighting its diverse applications in health and disease (Evans & Goldfine, 2000), (Yadav et al., 2005).
Sustainable Production of Levulinic Acid
Levulinic acid (LA), a potential building block chemical derived from biomass, is crucial for synthesizing various energy compounds. Research focuses on improving LA yield from lignocellulosic biomass, using ionic liquids for sustainable synthesis, and addressing challenges in process efficiency (Badgujar et al., 2019).
Antimicrobial and Antitumor Activities of Wild Mushrooms
Studies on Laetiporus sulphureus extracts demonstrate antimicrobial and antitumor activities. The extracts exhibit significant inhibitory effects against various fungi and bacteria, and show anti-proliferative activity against carcinoma cell lines, underscoring the potential of mushroom-derived compounds in medical applications (Younis et al., 2019).
Decomposition of 5-Hydroxymethylfurfural into Levulinic Acid
The conversion of biomass to levulinic acid, specifically the degradation of 5-hydroxymethylfurfural (HMF) to levulinic acid, is a key step in producing this versatile green intermediate chemical. Kinetic studies provide insights into optimizing conditions for higher yields, crucial for the synthesis of fuels, polymers, and resin precursors (Girisuta et al., 2006).
Antioxidant and Anti-inflammatory Applications of Lipoic Acid
Lipoic acid is a versatile antioxidant with potential therapeutic applications in cardiovascular diseases, obesity, inflammation, and aging. Its role in enhancing insulin sensitivity and its antioxidant and anti-inflammatory properties have been explored in various human and animal studies, suggesting its significance in preventive and therapeutic strategies (Moura et al., 2015).
Impact on Glycogen Synthesis and Glucose Metabolism
Lipoic acid impacts glycogen synthesis and glucose metabolism in muscle tissues. By acting as a mild prooxidant, LA influences intramuscular redox status and regulates glucose metabolism differently from insulin, highlighting its potential in diabetes control and metabolic research (Dicter et al., 2002).
Eigenschaften
CAS-Nummer |
138231-04-6 |
|---|---|
Molekularformel |
C18H32O3 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(8R,9Z,12Z)-8-hydroxyoctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h6-7,11,14,17,19H,2-5,8-10,12-13,15-16H2,1H3,(H,20,21)/b7-6-,14-11-/t17-/m0/s1 |
InChI-Schlüssel |
UKRXAPMQXXXXTD-QMEIEYGNSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\[C@@H](CCCCCCC(=O)O)O |
SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CC(CCCCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




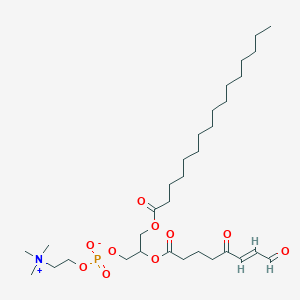

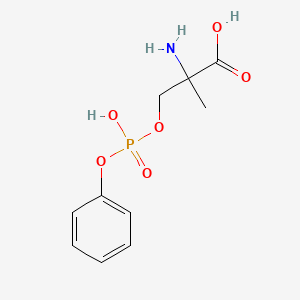
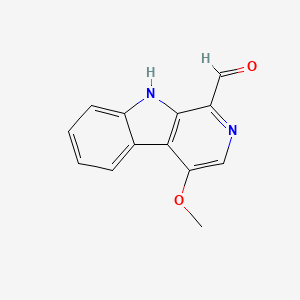
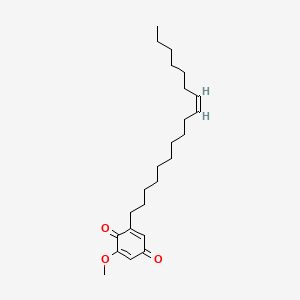
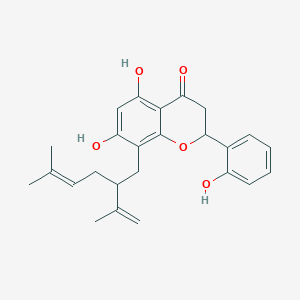
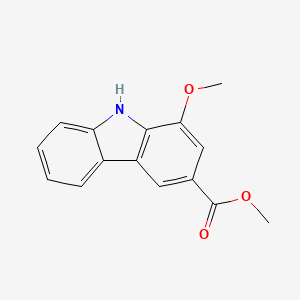
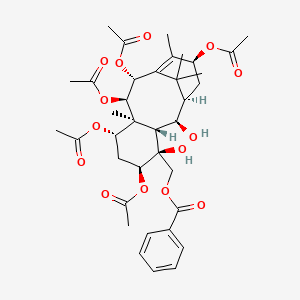
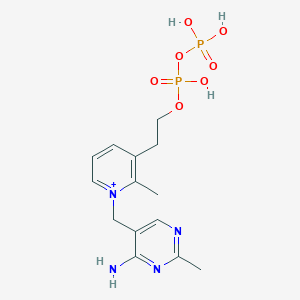
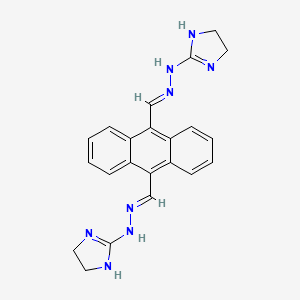
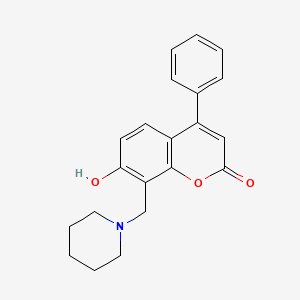
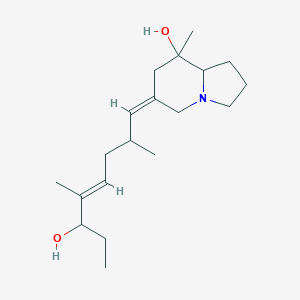
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)